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Compound Name: (4-Fluoroanilino)urea

Cat. No.: B090897 Get Quote

Disclaimer: The specific mechanism of action for (4-Fluoroanilino)urea is not extensively

documented in publicly available scientific literature. This guide, therefore, explores the

potential mechanisms of action based on the established biological activities of structurally

related N-aryl urea compounds. These compounds have demonstrated significant potential as

anticancer, antimicrobial, and enzyme-inhibiting agents. The information presented herein is

intended for researchers, scientists, and drug development professionals to guide future

investigations into the pharmacological profile of (4-Fluoroanilino)urea.

Potential Anticancer Mechanisms of Action
N-aryl urea scaffolds are prominent in a number of approved and experimental anticancer

agents.[1] The primary proposed mechanism for their antitumor activity is the inhibition of

protein kinases involved in cancer cell proliferation and survival.

Kinase Inhibition
Many N,N'-diarylureas function as potent inhibitors of various protein kinases, such as vascular

endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR),

and Raf kinases.[2][3][4] The urea moiety is crucial for this activity, as it can form key hydrogen

bonds with amino acid residues in the ATP-binding pocket of the kinase domain, thereby

blocking the downstream signaling pathways that promote tumor growth and angiogenesis.[1]

[3] For instance, the widely used anticancer drug Sorafenib, a diarylurea, targets the

RAF/MEK/ERK pathway.[2]
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Given its structure, (4-Fluoroanilino)urea could potentially act as a kinase inhibitor. The

fluorine atom, being highly electronegative, may enhance the binding affinity to the target

kinase.

Signaling Pathway: Kinase Inhibition by an N-Aryl Urea Compound
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Caption: Potential inhibition of the RAF/MEK/ERK signaling pathway by (4-Fluoroanilino)urea.

Induction of Apoptosis
Some bis-aryl urea compounds have been shown to induce apoptosis (programmed cell death)

in cancer cells through mechanisms other than kinase inhibition. For example, the compound

N69B, a bis-aryl urea, was found to increase the levels of cathepsin D, a lysosomal protease,

which in turn triggers the apoptotic cascade.[1][2] This suggests that (4-Fluoroanilino)urea
could potentially induce apoptosis through similar or alternative pathways.

Quantitative Data for N-Aryl Urea Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for

several N-aryl urea derivatives against various cancer cell lines, demonstrating their

antiproliferative activity.
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Compound Cell Line IC50 (µM) Reference

1-(4-chlorophenyl)-3-

{4-[[3-methyl-4-(2,2,2-

trifluoroethoxy)pyridin-

2-

yl]methoxy}phenyl}ure

a (7u)

A549 2.39 ± 0.10 [5]

1-(4-chlorophenyl)-3-

{4-[[3-methyl-4-(2,2,2-

trifluoroethoxy)pyridin-

2-

yl]methoxy}phenyl}ure

a (7u)

HCT-116 3.90 ± 0.33 [5]

(E)-styryl p-

bromophenyl urea

(23)

HT-29 0.4 ± 0.1 [6]

(E)-styryl p-

bromophenyl urea

(23)

MCF-7 0.5 ± 0.1 [6]

Pyridine-urea

derivative 8e
MCF-7 0.22 [7]

16-([3-chloro-5-

(trifluoromethyl)-

phenyl]carbamoylamin

o)hexadecanoic acid

analogue (7c)

MDA-MB-231 4.8 ± 0.8 [8]

Proflavine urea

derivative 11c
HCT-116 0.23 [9]

Experimental Protocol: In Vitro Anticancer Activity
Assessment (MTT Assay)
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This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer

cell lines.[7]

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-

10,000 cells per well and incubate for 24 hours to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of (4-Fluoroanilino)urea in the appropriate

cell culture medium. Remove the old medium from the wells and add the medium containing

different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a

positive control (e.g., Doxorubicin).

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5%

CO2.

MTT Addition: After incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for

another 4 hours.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration compared to

the vehicle control. The IC50 value is determined by plotting the percentage of viability

against the compound concentration and fitting the data to a dose-response curve.

Potential Antimicrobial Mechanisms of Action
Several studies have reported the antimicrobial activity of urea derivatives against a range of

bacterial and fungal pathogens.[10]

Proposed Antimicrobial Mechanisms
The exact antimicrobial mechanism of action for most urea derivatives is not fully elucidated.

However, some proposed mechanisms include:
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Membrane Disruption: Aryl urea compounds may interfere with the integrity of the bacterial

cell membrane, leading to leakage of cellular contents and cell death.[11]

Enzyme Inhibition: These compounds could inhibit essential bacterial enzymes, such as DNA

gyrase, which is a target for some pyridine-3-carboxamide-6-yl ureas.[12]

The presence of a 4-fluorophenyl group in (4-Fluoroanilino)urea may contribute to its potential

antimicrobial properties, as halogenated compounds often exhibit enhanced biological activity.

Workflow: Antimicrobial Susceptibility Testing
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Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data for Antimicrobial Activity of Urea
Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for some urea

derivatives against various microorganisms.

Compound Microorganism MIC (µg/mL) Reference

Aryl urea derivative 25
S. epidermidis

(MIC90)
3.125 [11]

Phenyl-substituted

urea derivative 7b
K. pneumoniae 16 32

Phenyl-substituted

urea derivative 11b
K. pneumoniae 16 64

Urea-containing

peptide DY-01
P. aeruginosa 2.5 (µM) [13]

Urea-containing

peptide DY-01
S. aureus (MRSA) 2.5 (µM) [13]

Experimental Protocol: Broth Microdilution for MIC
Determination
This is a standard method for determining the minimum inhibitory concentration (MIC) of an

antimicrobial agent.[14][15]

Prepare Compound Dilutions: Perform a serial two-fold dilution of (4-Fluoroanilino)urea in a

96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5

McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5

CFU/mL in each well.
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Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the

compound dilutions. Include a positive control (bacteria without compound) and a negative

control (broth only).

Incubation: Incubate the plate at 35-37°C for 16-24 hours.

Determine MIC: The MIC is the lowest concentration of the compound that completely

inhibits visible bacterial growth.

Potential as a Urease Inhibitor
Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[16]

Inhibition of urease is a therapeutic target for diseases caused by urease-producing bacteria,

such as Helicobacter pylori, and is also important in agriculture to prevent the loss of urea-

based fertilizers.[16][17] Urea derivatives are a well-known class of urease inhibitors.[17][18]

Mechanism of Urease Inhibition
Urease contains a bi-nickel center in its active site, which is essential for its catalytic activity.

Urea derivatives can inhibit urease through several mechanisms:

Competitive Inhibition: The inhibitor competes with the substrate (urea) for binding to the

active site.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site, causing a

conformational change that inactivates the enzyme.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate

complex.[18]

Many urea-based inhibitors are thought to interact with the nickel ions in the active site,

disrupting the catalytic mechanism.[19]

Mechanism: Urease Inhibition by a Urea Derivative
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Caption: Competitive inhibition of urease by a urea derivative.

Quantitative Data for Urease Inhibition by Urea
Derivatives
The following table shows the IC50 values for several urea and thiourea derivatives as urease

inhibitors.
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Compound Urease Source IC50 (µM) Reference

Thiourea (standard) Jack bean 21.86 [20]

Barbiturate derivative

3a
Jack bean 0.69 [20]

N,N'-disubstituted

thiourea 1
Jack bean 8.4 - 20.3 [21]

1,3,4-oxadiazole-2-

thione derivative 21
Jack bean 26.6 [22]

Quinazolinone

derivative 3a
Jack bean 1.86 (µg/mL) [22]

Experimental Protocol: Urease Inhibition Assay
(Berthelot Method)
This protocol is used to determine the activity of urease by measuring the amount of ammonia

produced.[23][24]

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing

phosphate buffer (pH 7.0), a known concentration of urease enzyme, and varying

concentrations of (4-Fluoroanilino)urea.

Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at 37°C to allow the

inhibitor to interact with the enzyme.

Substrate Addition: Add a solution of urea to each well to start the reaction.

Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at 37°C.

Ammonia Detection (Berthelot Reagent): Stop the reaction and measure the ammonia

produced by adding phenol-hypochlorite reagent (Berthelot's reagent). This will produce a

colored indophenol complex.

Absorbance Measurement: Measure the absorbance of the colored product at a wavelength

of approximately 625-670 nm.
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Data Analysis: Calculate the percentage of urease inhibition for each concentration of the

test compound compared to a control without the inhibitor. Determine the IC50 value from

the dose-response curve.

Conclusion
While the precise molecular targets and mechanisms of action of (4-Fluoroanilino)urea
remain to be elucidated, the extensive research on related N-aryl urea compounds provides a

strong foundation for postulating its potential biological activities. The available evidence

suggests that (4-Fluoroanilino)urea is a promising candidate for investigation as an anticancer

agent, potentially acting as a kinase inhibitor; as an antimicrobial agent; and as a urease

inhibitor. The experimental protocols and comparative data presented in this guide offer a

framework for the systematic evaluation of its pharmacological profile. Further in-depth studies

are essential to validate these potential mechanisms and to determine the specific molecular

interactions of (4-Fluoroanilino)urea, which will be crucial for any future therapeutic

development.oroanilino)urea, which will be crucial for any future therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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